molecular formula C13H22O B14475529 1-(4,4-Dimethylbicyclo[3.2.1]octan-2-yl)propan-2-one CAS No. 65114-09-2

1-(4,4-Dimethylbicyclo[3.2.1]octan-2-yl)propan-2-one

Katalognummer: B14475529
CAS-Nummer: 65114-09-2
Molekulargewicht: 194.31 g/mol
InChI-Schlüssel: KYABZSYDKNLIHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4,4-Dimethylbicyclo[321]octan-2-yl)propan-2-one is a bicyclic ketone compound characterized by its unique bicyclo[321]octane structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-Dimethylbicyclo[3.2.1]octan-2-yl)propan-2-one can be achieved through several methods. One common approach involves the double Michael addition of carbon nucleophiles to cyclic dienones. This reaction proceeds with good yields and allows for control over the stereochemistry of the bridged centers .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would likely be applied to produce this compound on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4,4-Dimethylbicyclo[3.2.1]octan-2-yl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Wissenschaftliche Forschungsanwendungen

1-(4,4-Dimethylbicyclo[3.2.1]octan-2-yl)propan-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(4,4-Dimethylbicyclo[3.2.1]octan-2-yl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bicyclo[3.2.1]octane: A simpler bicyclic compound with similar structural features.

    2,6-Dimethylbicyclo[3.2.1]octane: Another derivative with additional methyl groups.

    8-Azabicyclo[3.2.1]octane: Contains a nitrogen atom in the bicyclic structure.

Uniqueness

1-(4,4-Dimethylbicyclo[3.2.1]octan-2-yl)propan-2-one is unique due to its specific substitution pattern and the presence of a ketone group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Eigenschaften

CAS-Nummer

65114-09-2

Molekularformel

C13H22O

Molekulargewicht

194.31 g/mol

IUPAC-Name

1-(4,4-dimethyl-2-bicyclo[3.2.1]octanyl)propan-2-one

InChI

InChI=1S/C13H22O/c1-9(14)6-11-8-13(2,3)12-5-4-10(11)7-12/h10-12H,4-8H2,1-3H3

InChI-Schlüssel

KYABZSYDKNLIHI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1CC(C2CCC1C2)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.